![molecular formula C12H14N2O4S B7581137 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581137.png)
4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid is its potent activity against cancer cells, fungi, and bacteria. This makes it a promising candidate for drug development. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for research on 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid. Some of these include:
- Investigating the compound's mechanism of action in greater detail.
- Studying the compound's efficacy in animal models of cancer, fungal infections, and bacterial infections.
- Developing more stable and soluble analogs of the compound.
- Studying the compound's potential use in combination with other drugs for enhanced efficacy.
- Investigating the compound's potential use in other disease areas, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid is a promising chemical compound that has potential applications in drug discovery and development. Its potent activity against cancer cells, fungi, and bacteria makes it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential use in various disease areas.
Synthesis Methods
The synthesis of 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid involves the reaction of morpholine-3-carboxylic acid with 2-methyl-1,3-thiazol-4-yl)prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, and the product is purified using chromatography techniques.
Scientific Research Applications
4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. The compound has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-8-13-9(7-19-8)2-3-11(15)14-4-5-18-6-10(14)12(16)17/h2-3,7,10H,4-6H2,1H3,(H,16,17)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMFODJQPOMDPQ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=CC(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C/C(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

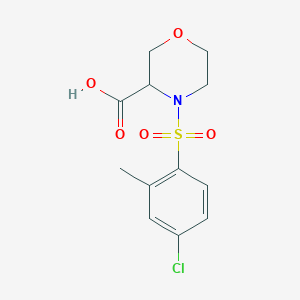
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)
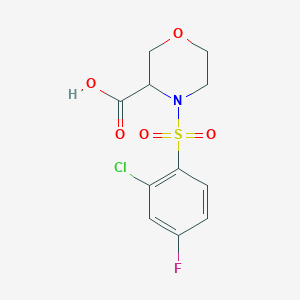
![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
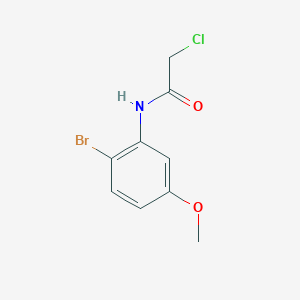

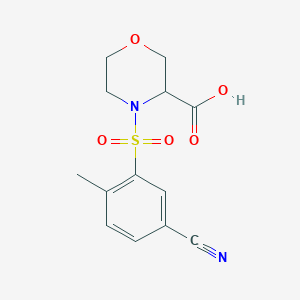
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581103.png)
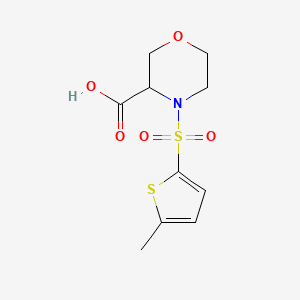
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester](/img/structure/B7581124.png)
![2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B7581129.png)
![(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid](/img/structure/B7581142.png)
![2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile](/img/structure/B7581151.png)